Cas no 56144-22-0 (Cytochalasin J)
Cytochalasin J structure
Product Name:Cytochalasin J
Numero CAS:56144-22-0
MF:C28H37NO4
MW:451.597688436508
CID:1066749
PubChem ID:6434519
Update Time:2025-04-20
Cytochalasin J Proprietà chimiche e fisiche
Nomi e identificatori
-
- AGN-PC-00OCMS
- CYTOCHALASIN J
- (11)Cytochalasa-6(12),13,19-trien-1-one, 7,18,21-trihydroxy-16,18-dimethyl-10-phenyl-
- (3S,3aR,4S,6aR,7E,13E,15R)-3-benzyl-6,12,15-trihydroxy-4,10,12-trimethyl-5-methylidene-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-1-one
- 7,18,21-Trihydroxy-16,18-dimethyl-10-phenyl-(11)cytochalasa-6(12),13,19-trien-1-one
- Kodocytochalasin 2
- Paspalin P
- Paspalin P II
- (2R,3E,9E,14S,15R,16S)-16-Benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.
- 56144-22-0
- CHEBI:201378
- (1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
- 16-Benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
- 53760-20-6
- CID 102239810
- Cytochalasin J
-
- Inchi: 1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)/b12-8+,14-13+/t17?,18-,21?,22+,23-,24+,25?,27?,28?/m1/s1
- Chiave InChI: UKQNIEMKORIOQM-XQZQWNPTSA-N
- Sorrisi: OC1C(=C)[C@@H](C)[C@H]2[C@H](CC3C=CC=CC=3)NC(C32[C@@H](C=CC(C)(CC(C)CC=CC31)O)O)=O |t:21,29|
Proprietà calcolate
- Massa esatta: 451.27225866g/mol
- Massa monoisotopica: 451.27225866g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 33
- Conta legami ruotabili: 2
- Complessità: 815
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 89.8
Cytochalasin J Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 3462 6.1/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 26/27/28-63
- Istruzioni di sicurezza: 28-36/37-45
- CODICI DEL MARCHIO F FLUKA:10
- RTECS:HA5306500
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(a)
- PackingGroup:I
Cytochalasin J Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
56144-22-0 (Cytochalasin J) Prodotti correlati
- 53760-20-6(Cytochalasin J)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso